7-Bromo-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Bromo-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C24H15BrFNO4 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
7-bromo-2-[(4-fluorophenyl)methyl]-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H15BrFNO4/c25-15-6-9-19-18(11-15)22(29)20-21(14-2-1-3-17(28)10-14)27(24(30)23(20)31-19)12-13-4-7-16(26)8-5-13/h1-11,21,28H,12H2 |
InChI Key |
PITVVFQSSBAOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=C(C3=O)C=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the bromine, fluorobenzyl, and hydroxyphenyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while substitution of the bromine atom with an amine results in an aminated product.
Scientific Research Applications
7-Bromo-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
- 4-Bromo-3-fluorobenzyl bromide
Comparison
Compared to similar compounds, 7-Bromo-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
The compound 7-Bromo-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 7-Bromo-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions that yield high purity and good yields. The compound's structure can be characterized by various spectroscopic methods including NMR and IR spectroscopy.
Table 1: Synthesis Conditions and Yields
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Reaction with aldehydes and amines | 70-85 | Optimal conditions vary with substituents |
| Heating duration (15-60 min) | Shorter for electron-rich aldehydes | |
| Purification via column chromatography | >95 | Ensures high purity of final product |
Biological Activity
The biological activity of 7-Bromo-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been investigated in several studies. Notable activities include:
Antioxidant Activity
Research indicates that compounds within the chromeno-pyrrole class exhibit significant antioxidant properties. These properties are attributed to the presence of hydroxyl groups in the structure, which can scavenge free radicals effectively.
Antimicrobial Activity
Studies have shown that derivatives of chromeno-pyrroles demonstrate antimicrobial effects against various bacterial strains. For instance, a related compound exhibited MIC values against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways.
Case Studies
- Antioxidant Study : A study conducted on related chromeno-pyrrole compounds demonstrated a reduction in oxidative stress markers in vitro. The compounds showed a dose-dependent increase in antioxidant enzyme levels.
- Antimicrobial Study : A series of tests against common pathogens revealed that the compound exhibited significant inhibitory effects with MIC values comparable to standard antibiotics.
- Anticancer Study : In a recent study on breast cancer cell lines, the compound was shown to inhibit cell proliferation and induce apoptosis at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
